5-(Morpholin-4-yl)pentanoic acid

Vue d'ensemble

Description

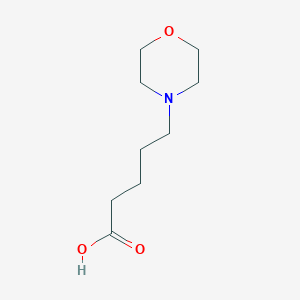

5-(Morpholin-4-yl)pentanoic acid is a carboxylic acid derivative featuring a morpholine moiety attached to the fifth carbon of a pentanoic acid backbone. This molecule is primarily utilized as a synthetic building block in organic and medicinal chemistry, particularly in the design of pharmacologically active agents or functionalized materials . Its hydrochloride salt (CAS: 80667-39-6) is commercially available, reflecting its relevance in industrial and academic research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Morpholin-4-yl)pentanoic acid typically involves the reaction of morpholine with a suitable pentanoic acid derivative. One common method is the reaction of morpholine with 5-bromopentanoic acid under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the reaction mixture is heated to reflux .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the high purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 5-(Morpholin-4-yl)pentanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Applications De Recherche Scientifique

Chemistry

In synthetic chemistry, 5-(Morpholin-4-yl)pentanoic acid serves as a versatile building block for the synthesis of complex molecules. Its morpholine structure is often utilized in creating pharmaceuticals and agrochemicals. The compound can participate in various organic reactions, including:

- Substitution Reactions : Where functional groups are exchanged.

- Condensation Reactions : Leading to the formation of larger molecules.

Biology

In biological research, this compound is instrumental in studying enzyme interactions and receptor binding. Its application extends to:

- Neuroscience : Investigated for its role as a modulator at glutamate receptors, which are crucial for synaptic transmission and plasticity. This suggests potential therapeutic applications in neurodegenerative diseases and cognitive disorders.

Case Study: Glutamate Receptor Modulation

Research has shown that this compound can enhance or inhibit the activity of glutamate receptors, affecting neurotransmission and offering insights into treatment strategies for conditions such as Alzheimer's disease and schizophrenia.

Medicine

The compound is being explored for its therapeutic potential in treating neurological disorders. Studies indicate that it may have neuroprotective effects and could be developed into drugs aimed at enhancing cognitive function or protecting against neurodegeneration.

Industry

In industrial applications, this compound is used as an intermediate in the production of specialty chemicals. Its unique properties make it suitable for formulating various products across different sectors.

Mécanisme D'action

The mechanism of action of 5-(Morpholin-4-yl)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can interact with active sites of enzymes, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural versatility of pentanoic acid derivatives allows for diverse functionalization, leading to variations in biological activity, solubility, and industrial applications. Below is a detailed comparison of 5-(morpholin-4-yl)pentanoic acid with analogous compounds:

Table 1: Comparative Analysis of Pentanoic Acid Derivatives

Key Observations

Structural Diversity: The morpholine group in this compound provides polar interactions absent in aromatic derivatives (e.g., 5-(4-hydroxyphenyl)pentanoic acid) or carbamate-containing analogs . Bulky substituents, such as phenylcyclohexylamino or dichlorobenzoylamino groups, enhance receptor binding specificity (e.g., Loxiglumide’s cholecystokinin antagonism) .

Physicochemical Properties: Hydroxy and carbamate groups improve aqueous solubility but may reduce metabolic stability compared to morpholine’s balanced lipophilicity .

Applications: Pharmacologically active derivatives (e.g., Loxiglumide) highlight the importance of substituent size and electronic effects in drug design . this compound’s role as a building block underscores its utility in creating morpholine-containing drugs, such as kinase inhibitors or antipsychotics .

Activité Biologique

5-(Morpholin-4-yl)pentanoic acid (also referred to as morpholino-pentanoic acid) is a compound of significant interest in biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Properties

This compound features a morpholine ring attached to a pentanoic acid backbone. This structure contributes to its solubility and ability to interact with biological targets. The compound can exist in different forms, including its hydrochloride salt, which enhances solubility in aqueous environments, making it suitable for biological studies.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including receptors and enzymes:

- Receptor Modulation : The morpholine moiety allows for interaction with neurotransmitter receptors, particularly glutamate receptors, which are crucial for synaptic transmission and plasticity. Studies have shown that this compound can act as an agonist at certain glutamate receptor subtypes, influencing neuronal signaling pathways.

- Enzyme Interaction : The compound may also participate in enzyme modulation through hydrogen bonding and electrostatic interactions, affecting the activity of enzymes involved in metabolic processes.

Biological Activity and Therapeutic Potential

Research has indicated several biological activities associated with this compound:

- Neuroscience Applications : The compound has been investigated for its potential in treating neurodegenerative diseases due to its ability to modulate glutamate receptors. This modulation is critical in conditions like Alzheimer's disease and schizophrenia, where glutamate signaling is disrupted .

- Cancer Research : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines by interfering with growth factor signaling pathways. This effect could be linked to its ability to modulate receptor activities involved in angiogenesis and tumor growth .

- Anti-inflammatory Effects : Some studies have suggested that the compound exhibits anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines or modulation of immune cell activity .

Case Studies and Experimental Results

A variety of studies have explored the effects of this compound in different biological contexts:

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 5-(Morpholin-4-yl)pentanoic acid and its derivatives?

Synthesis of this compound typically involves multi-step routes, including:

- Alkylation and coupling reactions : Ethyl 5-bromopentanoate can be alkylated with morpholine under basic conditions, followed by saponification to yield the carboxylic acid moiety .

- Multi-step functionalization : A patent describes the use of morpholine-containing intermediates in multi-step syntheses, such as coupling with halogenated aromatic precursors and subsequent deprotection .

- Purification : Column chromatography (e.g., silica gel) or recrystallization using solvents like ethyl acetate/hexane mixtures is recommended for isolating high-purity products .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy : H and C NMR confirm structural integrity, with morpholine protons resonating at δ 2.5–3.5 ppm and carboxyl protons at δ 10–12 ppm (broad) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) or LC-MS validates molecular weight and fragmentation patterns .

- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) ensures purity ≥95% .

Advanced Research Questions

Q. How can computational methods guide the study of reaction intermediates or electronic properties in derivatives of this compound?

- TDDFT calculations : Used to predict UV-Vis absorption spectra (λmax) of transient species, such as dimer anions formed during oxidation. M05-2X/6-311+G(d,p) basis sets with solvent models (e.g., SMD) show agreement with experimental λmax values .

- Mechanistic insights : Molecular docking or DFT studies can model interactions with biological targets (e.g., α7 nAChR), predicting binding affinities and guiding structural optimization .

Q. What strategies are effective for resolving enantiomers of morpholine-containing pentanoic acid analogs?

- Chiral HPLC : Use chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to separate enantiomers. Enantiomeric excess (ee) ≥99% has been achieved for related compounds .

- Asymmetric synthesis : Barton-McCombie deoxygenation or enzymatic resolution can generate enantiopure intermediates, followed by deprotection to yield target compounds .

Q. How is the pharmacological activity of this compound derivatives evaluated in vitro and in vivo?

- In vitro assays :

- In vivo models :

Q. How do structural modifications influence the bioactivity of this compound derivatives?

- Morpholine ring substitutions : Introducing electron-withdrawing groups (e.g., acetyl) on the morpholine nitrogen enhances α7 nAChR selectivity by 50-fold compared to unsubstituted analogs .

- Chain length optimization : Extending the pentanoic acid chain to hexanoic acid reduces metabolic clearance but may compromise blood-brain barrier penetration .

Propriétés

IUPAC Name |

5-morpholin-4-ylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c11-9(12)3-1-2-4-10-5-7-13-8-6-10/h1-8H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSVYXFWQDRWOFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.